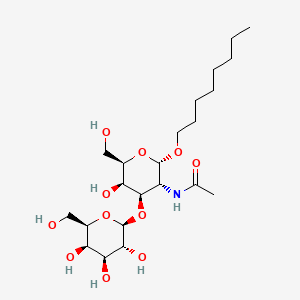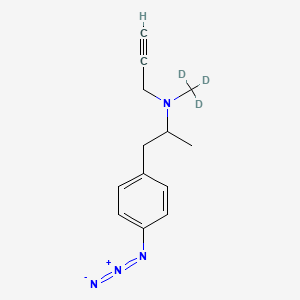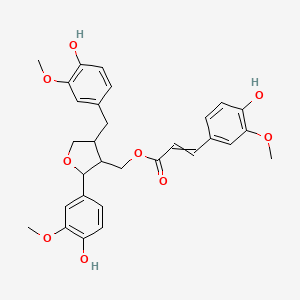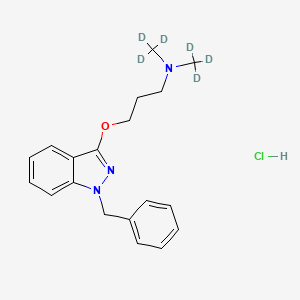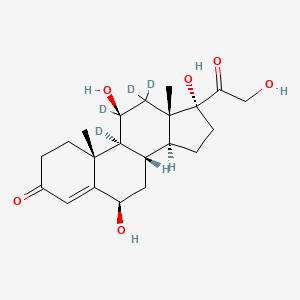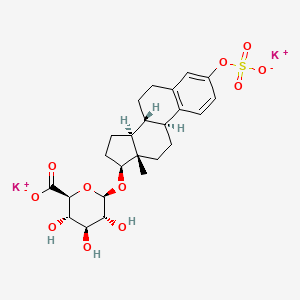
Terbutryn-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Terbutryn-d9 is a deuterated form of terbutryn, a triazine herbicide widely used for controlling weeds and algae in agricultural and aquatic environments. The deuterium labeling in this compound makes it particularly useful in scientific research, especially in studies involving mass spectrometry and environmental monitoring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Terbutryn-d9 involves the incorporation of deuterium atoms into the terbutryn molecule. This can be achieved through various methods, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms in terbutryn with deuterium using deuterated reagents under specific conditions.
Direct Synthesis: Starting from deuterated precursors, the synthesis follows the same steps as the non-deuterated compound, ensuring the incorporation of deuterium at desired positions.
Industrial Production Methods: Industrial production of this compound typically involves large-scale deuterium exchange reactions or the use of deuterated starting materials. The process is optimized to ensure high yield and purity, with stringent quality control measures to confirm the deuterium content.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the triazine ring to more reduced forms, though these are less common.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring, leading to various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products:
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced triazine derivatives.
Substitution Products: Various substituted triazine compounds.
Applications De Recherche Scientifique
Terbutryn-d9 is extensively used in scientific research due to its unique properties:
Environmental Monitoring: Used as a tracer in studies to monitor the fate and transport of herbicides in the environment.
Mass Spectrometry: The deuterium labeling aids in the identification and quantification of terbutryn in complex matrices.
Biological Studies: Investigates the metabolic pathways and degradation products of terbutryn in biological systems.
Industrial Applications: Used in the development of new herbicidal formulations and in studies to improve the efficacy and safety of herbicides.
Mécanisme D'action
Terbutryn-d9, like its non-deuterated counterpart, inhibits photosynthesis by blocking the electron transport chain in photosystem II. This disruption prevents the conversion of light energy into chemical energy, ultimately leading to the death of the target plants. The primary molecular targets are the D1 and D2 proteins in the photosystem II complex.
Comparaison Avec Des Composés Similaires
Terbutryn: The non-deuterated form, widely used as a herbicide.
Diuron: Another triazine herbicide with similar applications.
Cybutryne: A related compound used for similar purposes.
Uniqueness of Terbutryn-d9: The primary distinction of this compound lies in its deuterium labeling, which enhances its utility in analytical and environmental studies. The deuterium atoms provide a distinct mass difference, facilitating the tracking and quantification of the compound in various matrices.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Terbutryn-d9 involves the incorporation of nine deuterium atoms into the Terbutryn molecule. This can be achieved through a series of synthetic steps that involve the use of deuterated reagents and solvents.", "Starting Materials": [ "Terbutryn", "Deuterated reagents and solvents" ], "Reaction": [ "Step 1: Terbutryn is reacted with a deuterated reagent in the presence of a deuterated solvent to introduce the first deuterium atom.", "Step 2: The resulting product is then subjected to a second deuterated reagent in the presence of a deuterated solvent to introduce the second deuterium atom.", "Step 3: The process is repeated until all nine deuterium atoms have been incorporated into the Terbutryn molecule.", "Step 4: The final product, Terbutryn-d9, is purified and characterized using standard analytical techniques." ] } | |
Numéro CAS |
1246817-01-5 |
Formule moléculaire |
C10H19N5S |
Poids moléculaire |
250.412 |
Nom IUPAC |
4-N-ethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C10H19N5S/c1-6-11-7-12-8(15-10(2,3)4)14-9(13-7)16-5/h6H2,1-5H3,(H2,11,12,13,14,15)/i2D3,3D3,4D3 |
Clé InChI |
IROINLKCQGIITA-WVZRYRIDSA-N |
SMILES |
CCNC1=NC(=NC(=N1)SC)NC(C)(C)C |
Synonymes |
N2-(1,1-Dimethylethyl-d9)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine; 2-Ethylamino-4-methylthio-6-tert-(butyl-d9)amino-1,3,5-triazine; 2-Methylthio-4-ethylamino-6-tert-(butyl-d9)amino-s-triazine; A 1866-d9; Clarosan-d9; GS 14260-d9; Igran-d9; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
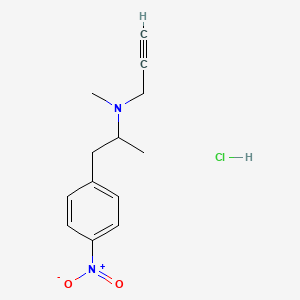
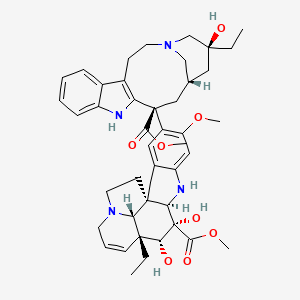
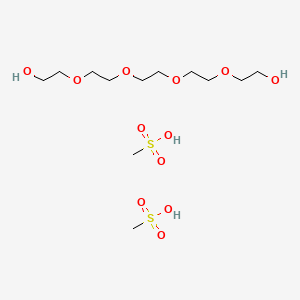
![6-Chloro-4-hydroxy-2-methyl-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester 1,1-dioxide](/img/structure/B565526.png)
